Systemic Bioavailability: L-SelenoMethionine Delivers a Greater Area Under the Curve (AUC) Than Sodium Selenite
In a comparative oral dose toxicokinetic study in lambs, L-SelenoMethionine (SeMet) demonstrated a significantly greater rate of absorption and a higher systemic exposure compared to the common inorganic supplement, sodium selenite. [1]
| Evidence Dimension | Systemic bioavailability (AUC) |
|---|---|
| Target Compound Data | Significantly greater AUC than sodium selenite at equimolar doses (1, 2, and 3 mg Se/kg body weight) |
| Comparator Or Baseline | Sodium selenite (equimolar doses) |
| Quantified Difference | Significantly higher (p<0.05) serum and whole blood Se concentrations and greater AUC for SeMet |
| Conditions | Oral dosing in lambs (n=32); serum and whole blood kinetics measured over 7 days post-dose |
Why This Matters
This superior systemic availability justifies a lower inclusion rate of L-SelenoMethionine in feed or supplement formulations to achieve target blood selenium levels, directly impacting cost-in-use and reducing the risk of toxicity from unabsorbed inorganic selenium.
- [1] Davis TZ, Stegelmeier BL, Welch KD, Pfister JA, Panter KE, Hall JO. Comparative oral dose toxicokinetics of sodium selenite and selenomethionine. J Appl Toxicol. 2017 Feb;37(2):231-238. doi:10.1002/jat.3350 View Source
